molecular formula C10H8FN3O2 B3388738 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 889939-73-5

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3388738
CAS RN: 889939-73-5
M. Wt: 221.19 g/mol
InChI Key: RMWPNKWXZUADBT-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains a fluorobenzyl group and a triazole group . Fluorobenzyl compounds are often used in the synthesis of biologically active molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-fluorobenzyl bromide, are synthesized via halogenation of fluorobenzene in the presence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information .

Scientific Research Applications

Chemical Diversity and Biological Activity 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the triazole family, a class of heterocyclic compounds known for their vast chemical diversity and significant biological activity. Triazoles have been extensively studied for their potential in creating new drugs due to their ability to exhibit a broad range of biological activities through structural variations. Recent patents and clinical studies have highlighted triazoles for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. This underlines the importance of triazoles in the pharmaceutical industry and their potential in addressing various health challenges, including emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes and Applications The synthesis of 1,2,3-triazoles, including derivatives like this compound, is crucial for exploring their potential applications. Various synthetic routes have been developed to create these compounds, leveraging their stability and reactivity to form bonds with biological targets. Notably, the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a click reaction, has been pivotal in efficiently synthesizing triazole derivatives. These synthetic methodologies not only support the rapid development of new triazole-based drugs but also open avenues for their application in material science and as corrosion inhibitors for metals (Kaushik et al., 2019).

Antibacterial Potential The antibacterial activity of triazole derivatives, particularly against Staphylococcus aureus, underscores the therapeutic potential of these compounds. Triazoles, including 1,2,3-triazole and 1,2,4-triazole-containing hybrids, have shown promise as potent inhibitors of key bacterial enzymes and proteins, presenting a viable strategy for tackling antibiotic-resistant bacterial infections. The dual or multiple mechanisms of action offered by these hybrids make them excellent candidates for developing broad-spectrum antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition Another remarkable application of 1,2,3-triazole derivatives is their effectiveness as corrosion inhibitors for various metals and alloys. The design and synthesis of these compounds, particularly the 1,4-disubstituted 1,2,3-triazoles, have been shown to significantly enhance the protection of metals against corrosion. Their stability under acidic conditions and their environmentally friendly nature make them suitable for industrial applications, addressing both performance and sustainability concerns (Hrimla et al., 2021).

Eco-friendly Synthesis The advancement in eco-friendly synthesis methods for triazoles, including this compound, reflects the growing emphasis on sustainable chemical processes. Recent developments have focused on reducing the environmental impact of synthesis by employing green chemistry principles, such as utilizing non-toxic catalysts and minimizing energy consumption. These innovations not only contribute to the sustainable production of triazole derivatives but also align with broader environmental goals (de Souza et al., 2019).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPNKWXZUADBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176831
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889939-73-5
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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